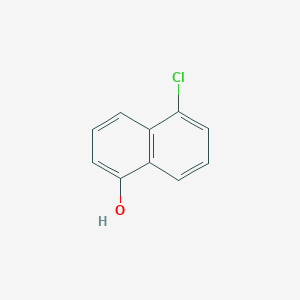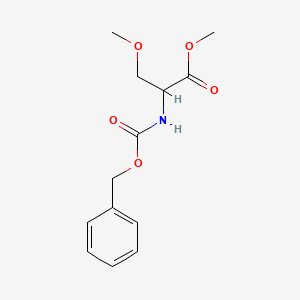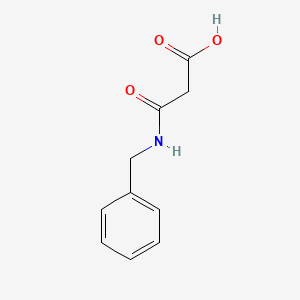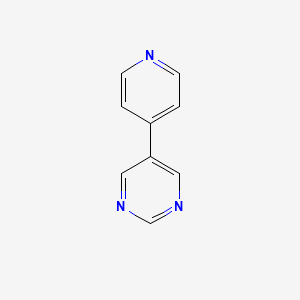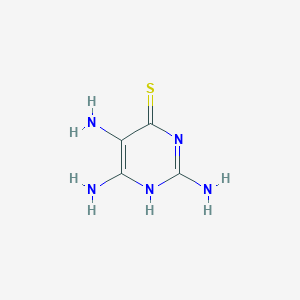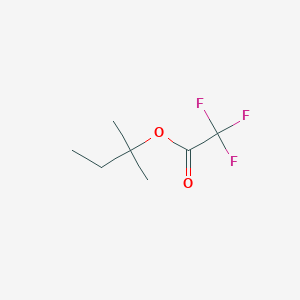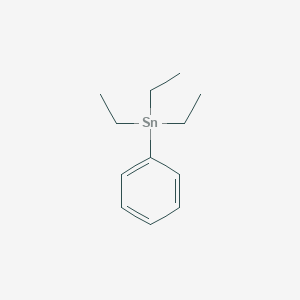![molecular formula C11H9BrS B1625524 3-[3-(Bromomethyl)phenyl]thiophene CAS No. 89929-85-1](/img/structure/B1625524.png)
3-[3-(Bromomethyl)phenyl]thiophene
Übersicht
Beschreibung
3-[3-(Bromomethyl)phenyl]thiophene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the thiophene family, which is a class of organic compounds that contain a five-membered ring of sulfur and carbon atoms. In
Wissenschaftliche Forschungsanwendungen
3-[3-(Bromomethyl)phenyl]thiophene has been studied extensively for its potential applications in various scientific fields. It has been found to have significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The exact mechanism of action of 3-[3-(Bromomethyl)phenyl]thiophene is not yet fully understood. However, studies have suggested that it may work by disrupting the normal functioning of cellular processes, such as DNA replication and protein synthesis. It may also induce oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(Bromomethyl)phenyl]thiophene has significant biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal species, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[3-(Bromomethyl)phenyl]thiophene in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on various microorganisms. Additionally, its potential anticancer activity makes it a useful tool for studying cancer cell biology. However, one limitation of using this compound is its potential toxicity to human cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[3-(Bromomethyl)phenyl]thiophene. One area of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the identification of the exact mechanism of action of the compound, which can help in the development of more targeted therapies. Additionally, further studies are needed to investigate the potential applications of 3-[3-(Bromomethyl)phenyl]thiophene in other scientific fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-[3-(Bromomethyl)phenyl]thiophene is a chemical compound that has shown significant potential in scientific research. Its broad-spectrum antimicrobial activity and potential anticancer activity make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications in other scientific fields.
Eigenschaften
IUPAC Name |
3-[3-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUVGQHVFDLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531643 | |
| Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Bromomethyl)phenyl]thiophene | |
CAS RN |
89929-85-1 | |
| Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



